molecular formula C8H8N2O2S B1519254 (3-Cyanophenyl)methanesulfonamide CAS No. 1099122-39-0

(3-Cyanophenyl)methanesulfonamide

Cat. No.: B1519254
CAS No.: 1099122-39-0
M. Wt: 196.23 g/mol
InChI Key: VPFZVOLCQFOMLJ-UHFFFAOYSA-N
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Description

“(3-Cyanophenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H8N2O2S . It has a molecular weight of 196.23 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8N2O2S/c9-5-7-2-1-3-8(4-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) . This indicates the presence of a cyanophenyl group attached to a methanesulfonamide group.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . .

Scientific Research Applications

Antimicrobial Pharmacokinetics

(3-Cyanophenyl)methanesulfonamide and related compounds have been studied extensively in the context of pharmacokinetics, particularly for antimicrobial agents. For instance, the pharmacokinetics of Colistin Methanesulfonate (CMS), a derivative of methanesulfonamide, was examined in cystic fibrosis patients, revealing insights into its pulmonary and systemic absorption patterns. This study highlighted the targeting advantage of inhalational administration over intravenous routes, demonstrating higher sputum concentrations and minimal systemic exposure, beneficial for treating lung infections in cystic fibrosis patients (Yapa et al., 2014).

Chemical Pathways and Metabolism

Research has also delved into the metabolic pathways of related methanesulfonamide compounds. For instance, the transamination pathway of methionine, involving methanethiol and its metabolites, was explored, offering insight into the metabolic transformations relevant to human health and disease (Blom et al., 1989). Similarly, the pharmacokinetics of intravenous colistin methanesulphonate in cystic fibrosis patients was studied, contributing to our understanding of its distribution and potential therapeutic applications (Li et al., 2003).

Environmental and Health Impact

The environmental presence and human exposure to perfluorinated sulfonamides, a group related to methanesulfonamides, were examined in indoor and outdoor environments. This research provided valuable data on the occurrence, partitioning, and potential human exposure routes to these compounds, underscoring their significance in environmental health studies (Shoeib et al., 2005).

Therapeutic Potential and Safety

The therapeutic potential and safety profiles of methanesulfonamide derivatives have been evaluated in various clinical settings. For example, Methanesulfonyl fluoride (MSF), a CNS-selective acetylcholinesterase inhibitor related to methanesulfonamide, was assessed for its safety and efficacy in treating senile dementia, showing promising results without significant adverse effects (Moss et al., 1999).

Safety and Hazards

The safety information for “(3-Cyanophenyl)methanesulfonamide” indicates that it should be handled with care. Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

(3-Cyanophenyl)methanesulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including kinases and enzymes involved in metabolic pathways. These interactions often involve binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . For instance, this compound has been shown to inhibit certain kinases, which are crucial for cell signaling and metabolic regulation .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by inhibiting or activating specific kinases, which can result in altered cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . This binding can result in conformational changes in the enzymes, affecting their function and, consequently, the biochemical pathways they regulate . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At high doses, this compound can cause toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect pathways involved in lipid metabolism, amino acid metabolism, and energy production . By interacting with key enzymes in these pathways, this compound can modulate metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by active transport mechanisms and can accumulate in specific tissues . The distribution of this compound within the body is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments or organelles by targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and cellular processes .

Properties

IUPAC Name

(3-cyanophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-7-2-1-3-8(4-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFZVOLCQFOMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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